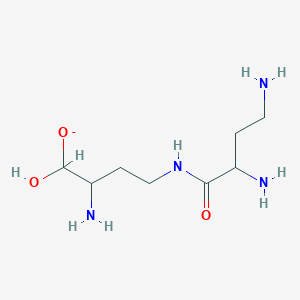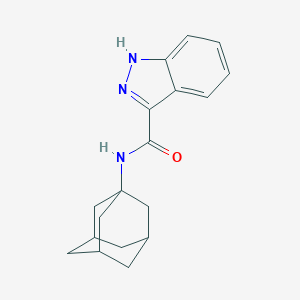
2-(Ethylthio)-1-butene
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to create the compound. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include spectroscopy (like IR, NMR), X-ray crystallography, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanisms, the products formed, and the conditions needed for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. Techniques used can include spectroscopy, chromatography, and thermal analysis .Applications De Recherche Scientifique
Polymer and Fuel Production : The isomerization of butene-2 by thiyl radicals from methanethiol is a first-order reaction with low activation energy, suggesting its utility in polymer and fuel production (Graham, Mieville, & Sivertz, 1964).
Ethylene Dimerization Research : Improved technology for ethylene dimerization, particularly in operational processes, can enhance selectivity for Butene-1, a related compound, thereby reducing heat exchanger fouling and extending run time (Alenezi, Manan, & Zaidel, 2019).
Catalysis and Crystal Structure Studies : The ethylene complex Cp2TiC2H4 catalyzes the formation of butenes, and the crystal structure of related compounds has been determined, providing insights into catalytic processes (Alt et al., 1988).
SILP-Type Cationic Nickel Catalysts : These catalysts show promise in converting ethylene to propylene and other butenes using supported ionic liquid phase technology, indicating potential applications in efficient ethylene conversion (Scholz et al., 2014).
Copolymerization Processes : Ethylene/1-butene copolymerization using specific catalysts suggests preferential insertion patterns, which align with experimental findings and can inform polymer production strategies (Malani et al., 2008).
Titanosilicate Catalysts : Research on the interaction of butene with titanosilicates like TS-1 and ETS-10 reveals their effectiveness in double-bond isomerization, with surface hydroxyl groups acting as active sites (Robert et al., 1995).
Catalytic Interconversion of Butenes : This process, based on hydrogen transfer, has applications in alkylation, cracking, and polymerization reactions, showcasing the versatility of butene compounds (Turkevich & Smith, 1948).
Safety And Hazards
Propriétés
IUPAC Name |
2-ethylsulfanylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-4-6(3)7-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKUZXXHXQUYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150683 | |
| Record name | 2-(Ethylthio)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)-1-butene | |
CAS RN |
114232-60-9 | |
| Record name | 2-(Ethylthio)-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114232609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylthio)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




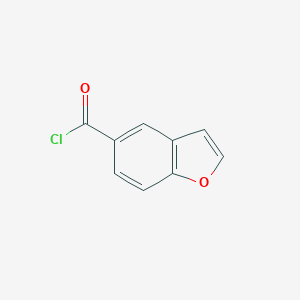
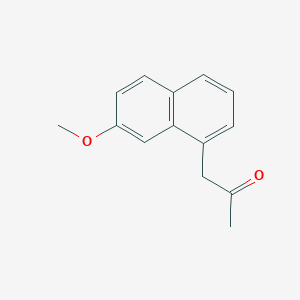
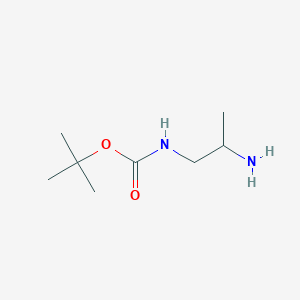
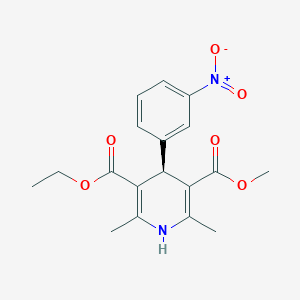
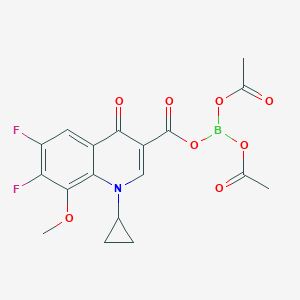
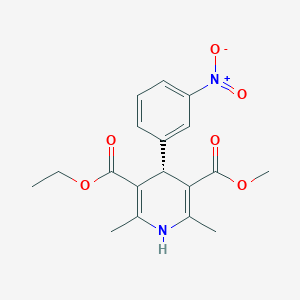



![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

